3',5'-Dibromo-2'-Hydroxyacetophenone
Overview
Description
3',5'-Dibromo-2'-Hydroxyacetophenone is an organic compound with the molecular formula C8H6Br2O2. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to an acetophenone structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 2'-hydroxyacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3',5'-Dibromo-2'-Hydroxyacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted phenols or ethers.
Scientific Research Applications
3',5'-Dibromo-2'-Hydroxyacetophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new materials, catalysts, and intermediates in organic chemistry.
Mechanism of Action
The mechanism by which 3',5'-Dibromo-2'-Hydroxyacetophenone exerts its effects depends on the specific reaction or application. The pathways involved typically include the formation of carbocations, free radicals, or transition states that facilitate the transformation of the compound.
Comparison with Similar Compounds
3',5'-Dibromo-2'-Hydroxyacetophenone is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
2,5-Dibromo-2-hydroxyacetophenone: Similar structure but different positions of bromine atoms.
3,5-Dibromoacetophenone: Lacks the hydroxyl group.
2-Hydroxyacetophenone: Lacks bromine atoms.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(3,5-dibromo-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHUOIKVIOMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297365 | |
Record name | 3',5'-Dibromo-2'-Hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-66-9 | |
Record name | 22362-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',5'-Dibromo-2'-Hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-Dibromo-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural information obtained from the study on 1-(3,5-dibromo-2-hydroxyphenyl)ethanone?
A1: The study used single-crystal X-ray diffraction to determine the crystal structure of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, a derivative of 1-(3,5-dibromo-2-hydroxyphenyl)ethanone. The research revealed the molecule's three-dimensional arrangement and bonding patterns. [] This information is crucial for understanding the compound's physical and chemical properties, which could be relevant for further investigations, even though no biological activity data is available in the paper.
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